Ditelluride, bis(4-bromophenyl)
Description
Evolution and Contemporary Significance of Organotellurium Compounds in Chemical Sciences
The journey of organotellurium chemistry began with the work of Friedrich Wöhler just decades after the element tellurium was discovered in 1782. nih.govnih.gov For much of its history, the field was considered a specialized and somewhat obscure area of study, partly due to the perception of tellurium compounds as toxic and malodorous. nih.gov However, a renaissance in the field, beginning in the latter half of the 20th century, has unveiled the unique reactivity and properties of these compounds, establishing their importance as versatile reagents and intermediates in modern organic synthesis. nih.govnih.gov
Organotellurium compounds are broadly classified into two main groups based on the oxidation state of the tellurium atom: reduced forms like tellurols (RTeH), diorgano tellurides (R₂Te), and diorgano ditellurides (RTeTeR), and hypervalent derivatives where tellurium exists in +4 or +6 oxidation states, such as organotellurium trihalides (RTeCl₃) and diorganotellurium dihalides (R₂TeCl₂). sunway.edu.my
The contemporary significance of these compounds is multifaceted. They are employed in a wide array of organic transformations, leveraging the unique properties of the C-Te bond. nih.govderpharmachemica.com Furthermore, the applications of organotellurium compounds have expanded beyond traditional synthesis into materials science, where they serve as precursors for semiconducting materials and nanomaterials, and into medicinal chemistry, where their redox properties are explored for potential therapeutic applications. unl.ptresearchgate.net The weak Te-Te bond in diorganyl ditellurides, for instance, can be easily cleaved, making them excellent precursors for manufacturing various metal-telluride nanocrystals. unl.pt
Distinctive Features and Research Trajectories of Diaryl Ditellurides
Among the various classes of organotellurium compounds, diaryl ditellurides (ArTeTeAr) have garnered substantial research interest due to their unique structural and chemical characteristics. They serve as stable, storable sources of aryltellurenyl species (ArTe•) and are key intermediates in the synthesis of a multitude of other organotellurium derivatives. chemicalbook.com
A defining feature of diaryl ditellurides is their ability to engage in chalcogen bonding (ChB) . This non-covalent interaction occurs between the electrophilic region on the tellurium atom, known as a σ-hole, and a Lewis base. nih.govresearchgate.net In diaryl ditellurides, this interaction can lead to distinct supramolecular assemblies in the solid state, such as Te₄ rectangular motifs, influencing crystal packing and material properties. nih.gov This Lewis acidic behavior is also being explored in the realm of catalysis, where tellurium-based compounds are emerging as effective chalcogen bond donors. researchgate.netnih.gov
Another key characteristic is the reactivity of the Te-Te bond. This bond is the weakest among the dichalcogenides, allowing for facile homolytic or heterolytic cleavage. This property underpins their utility in various chemical transformations and their role in dynamic combinatorial chemistry, where rapid Te-Te bond exchange occurs under mild conditions. unl.pt The conformational flexibility of diaryl ditellurides in solution, arising from the soft inter-chalcogen and C-Te bonds, is another area of active investigation, often studied using a combination of molecular dynamics simulations and relativistic DFT calculations to understand its effect on properties like the ¹²⁵Te NMR chemical shift. nih.gov
Recent research trajectories focus on leveraging these features. This includes the synthesis of unsymmetrical diaryl tellurides via Sₕ2 reactions on the tellurium atom of a ditelluride chemicalbook.com and their use as ligands in coordination chemistry and as precursors for advanced materials like 2D organometallic nanofibers. unl.ptresearchgate.net
Current Research Focus on Bis(4-bromophenyl) Ditelluride within Organotellurium Chemistry
Within the family of diaryl ditellurides, bis(4-bromophenyl) ditelluride, (BrC₆H₄Te)₂, represents a molecule of significant synthetic potential, attracting research focus for several key reasons. Its structure combines the characteristic reactivity of the ditelluride moiety with the synthetic versatility of the aryl bromide group.
The primary research interest in bis(4-bromophenyl) ditelluride lies in its role as a multifunctional building block. The presence of two reactive sites—the labile Te-Te bond and the carbon-bromine bonds—allows for orthogonal chemical modifications. The C-Br bonds are amenable to a wide range of well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for carbon-carbon bond formation. mdpi.com This enables the postsynthetic modification of the ditelluride, allowing for the construction of more complex, functionalized tellurium-containing molecules and polymers. For instance, the analogous compound bis(4-bromophenyl) disulfide has been successfully used to synthesize poly(p-phenylene sulfide), suggesting that bis(4-bromophenyl) ditelluride could be a valuable monomer for novel tellurium-containing polymers. researchgate.net
Furthermore, the electron-withdrawing nature of the bromine atoms is expected to influence the electronic properties of the tellurium centers. This can enhance the Lewis acidity of the σ-holes on the tellurium atoms, making bis(4-bromophenyl) ditelluride a potentially strong chalcogen bond donor for applications in supramolecular chemistry and catalysis. nih.govnih.gov Researchers are exploring how such substitutions affect the strength and directionality of these non-covalent interactions.
Finally, like other diaryl ditellurides, bis(4-bromophenyl) ditelluride is a key precursor for other organotellurium(IV) compounds. Its reaction with halogens can yield the corresponding 4-bromophenyltellurium trihalides, which are themselves versatile reagents in organic synthesis. The compound thus serves as a gateway to a broader library of functionalized organotellurium compounds with potential applications in materials science and catalysis.
Data Tables
Table 1: Representative Structural Parameters of Diaryl Chalcogenides This table provides typical bond lengths and angles for compounds related to bis(4-bromophenyl) ditelluride, offering insight into its expected molecular geometry.
| Compound Name | Bond / Angle | Value | Reference |
| bis(4-methoxyphenyl) ditelluride | Te–Te bond length | ~2.7 Å | |
| bis[(4-methylphenyl)ethynyl] telluride | C–Te–C angle | 92.23 (15)° | nih.gov |
| dimethyl-bis(4-bromophenyl)tin(IV) | C-Sn-C angle | Not specified | sunway.edu.my |
| diphenyl ditelluride | C-Te-Te-C dihedral angle | Varies (flexible) | nih.gov |
Table 2: General Synthesis Methods for Diaryl Ditellurides This table outlines common synthetic routes applicable to the preparation of bis(4-bromophenyl) ditelluride.
| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |
| Reduction of Aryl Tellurium Trihalides | Aryl tellurium trihalide | Hydrazine (B178648) hydrate (B1144303), ethanol, reflux | Diaryl ditelluride | nih.gov |
| Reaction with Elemental Tellurium | Aryl halide (e.g., 4-bromoiodobenzene) | Tellurium powder, KOH, DMSO, 90°C | Diaryl ditelluride | chemicalbook.com |
Structure
2D Structure
Properties
CAS No. |
28192-35-0 |
|---|---|
Molecular Formula |
C12H8Br2Te2 |
Molecular Weight |
567.2 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8Br2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
GVJOGUGIJAPYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Br)[Te][Te]C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Bis 4 Bromophenyl Ditelluride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of bis(4-bromophenyl) ditelluride by examining the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹²⁵Te.
¹H NMR Spectroscopic Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of bis(4-bromophenyl) ditelluride is anticipated to exhibit signals corresponding to the aromatic protons of the 4-bromophenyl groups. Due to the symmetry of the molecule, the four protons on each aromatic ring are chemically non-equivalent and are expected to give rise to a characteristic AA'BB' spin system. This typically manifests as two distinct multiplets in the aromatic region of the spectrum.
The protons ortho to the tellurium atom (H-2 and H-6) are expected to be deshielded due to the electron-withdrawing nature of the tellurium atom and will resonate at a lower field (higher ppm value). Conversely, the protons meta to the tellurium atom (H-3 and H-5), which are adjacent to the bromine atom, will be influenced by both the tellurium and bromine substituents and are expected to resonate at a slightly higher field. The coupling between these adjacent protons would result in a complex splitting pattern.
Table 1: Predicted ¹H NMR Spectral Data for Bis(4-bromophenyl) Ditelluride
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | Lower Field (Deshielded) | Multiplet (d-like) |
| H-3, H-5 | Higher Field (Shielded) | Multiplet (d-like) |
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Characterization
The ¹³C NMR spectrum of bis(4-bromophenyl) ditelluride provides a detailed map of the carbon framework. Due to the molecule's symmetry, four distinct signals are expected for the carbon atoms of the 4-bromophenyl rings.
The carbon atom directly bonded to the tellurium atom (C-1) is expected to be significantly influenced by the tellurium's electronegativity and its chemical shift anisotropy. The carbon atom bonded to the bromine atom (C-4) will also exhibit a characteristic chemical shift. The remaining two signals will correspond to the ortho (C-2, C-6) and meta (C-3, C-5) carbons.
For comparison, the ¹³C NMR spectrum of 2,3-bis(4-bromophenyl)quinoxaline (B11557262) displays signals for the diphenyl rings in the aromatic region. The specific chemical shifts for bis(4-bromophenyl) ditelluride would be influenced by the unique electronic effects of the ditelluride bridge.
Table 2: Predicted ¹³C NMR Spectral Data for Bis(4-bromophenyl) Ditelluride
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Te) | Dependent on Te electronic effects |
| C-4 (C-Br) | Characteristic shift for C-Br |
| C-2, C-6 | Aromatic region |
| C-3, C-5 | Aromatic region |
¹²⁵Te NMR Spectroscopic Analysis for Tellurium Core Probing
¹²⁵Te NMR spectroscopy is a powerful and direct tool for investigating the tellurium-centered environment in molecules like bis(4-bromophenyl) ditelluride. The ¹²⁵Te nucleus is a spin-1/2 nucleus with a natural abundance of 7.07%, making it amenable to NMR studies.
The chemical shift of the ¹²⁵Te nucleus is highly sensitive to its electronic environment, including the nature of the organic substituents and the presence of other tellurium atoms. For diaryl ditellurides, the ¹²⁵Te chemical shifts typically appear in a specific region of the NMR spectrum. While a precise value for bis(4-bromophenyl) ditelluride is not explicitly stated in the provided search results, studies on related diaryl ditellurides indicate that these shifts are diagnostic of the Te-Te bond. The electronic nature of the para-substituent on the phenyl ring significantly influences the ¹²⁵Te chemical shift. The bromine atom at the para position in bis(4-bromophenyl) ditelluride is expected to have a noticeable effect on the electronic shielding of the tellurium nucleus.
One of the most significant applications of ¹²⁵Te NMR in the study of ditellurides is the investigation of dynamic processes. Research has shown that ditellurides undergo a dynamic exchange of their Te-Te bonds in solution. nih.gov This exchange process, known as ditelluride-ditelluride exchange, can be readily monitored by ¹²⁵Te NMR spectroscopy. nih.gov When two different symmetrical ditellurides are mixed, the appearance of a new ¹²⁵Te NMR signal corresponding to the unsymmetrical ditelluride product provides direct evidence of this dynamic equilibrium. nih.gov The rate of this exchange can also be studied using variable-temperature ¹²⁵Te NMR experiments, providing insights into the lability and reactivity of the Te-Te bond.
Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Speciation
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and studying molecular size and aggregation in solution. nih.govresearchgate.net This two-dimensional NMR experiment separates the signals of different species based on their translational diffusion coefficients, which are related to their size and shape.
For bis(4-bromophenyl) ditelluride, a DOSY experiment would be expected to show a single set of correlated signals with a specific diffusion coefficient, confirming the presence of a single molecular species in solution under non-reactive conditions. However, in the context of the dynamic Te-Te bond exchange, DOSY could be a valuable tool to identify and differentiate the various ditelluride species present at equilibrium in a mixture. For example, in a mixture of two different diaryl ditellurides, a DOSY experiment could potentially resolve the signals of the two starting materials and the newly formed unsymmetrical ditelluride, each with a slightly different diffusion coefficient. While specific DOSY studies on bis(4-bromophenyl) ditelluride were not found, the technique's utility in resolving complex mixtures makes it a highly relevant method for studying the solution behavior of this and other organotellurium compounds. nih.govresearchgate.net
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding within a molecule. nih.gov These methods probe the vibrational energy levels of molecules, which are unique and serve as a "molecular fingerprint". nih.govyoutube.com
A representative table of expected FT-IR vibrational frequencies for bis(4-bromophenyl) ditelluride based on general knowledge of aromatic and organotellurium compounds is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |
| Aromatic C-H | 3100-3000 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-Br | 700-500 | Stretching |
| p-substituted phenyl | 850-800 | Out-of-plane C-H bend |
| Te-C | 500-400 | Stretching |
This table is illustrative and based on typical ranges for the specified functional groups.
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For bis(4-bromophenyl) ditelluride, the Te-Te bond stretch would be a prominent feature in the Raman spectrum, as this bond is highly polarizable. Studies on analogous diaryl ditellurides indicate that the Te-Te stretching vibration is typically observed in the low-frequency region of the spectrum. capes.gov.br Resonance Raman spectroscopy, where the excitation laser frequency is tuned to an electronic absorption band, can be used to enhance the intensity of vibrations associated with the chromophoric part of the molecule. youtube.comrsc.org The Raman spectra of related compounds like trans-1,2-bis(4-pyridyl)-ethylene on silver surfaces have been studied in detail, showcasing the power of this technique. researchgate.net
A table of expected Raman shifts for key vibrations in bis(4-bromophenyl) ditelluride is presented below.
| Functional Group/Bond | Expected Raman Shift (cm⁻¹) |
| Te-Te | 150-200 |
| Aromatic Ring Breathing | ~1000 |
| C-Br Stretch | 700-500 |
This table is illustrative and based on data for similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. wikipedia.org The resulting spectrum reveals information about the electronic structure and conjugation. Organotellurium compounds, including diaryl ditellurides, typically exhibit strong absorptions in the UV region due to π → π* and n → π* transitions associated with the aromatic rings and the tellurium atoms. wikipedia.org The presence of the bromine atoms and the ditelluride bridge influences the energy of these transitions. The UV-Vis spectrum of a related compound, meso-tetra(4-bromophenyl)porphyrin, shows characteristic Soret and Q bands, illustrating how substituent groups affect the electronic absorption. researchgate.netnih.gov The solvent can also influence the position of absorption bands. wikipedia.org
The expected electronic transitions and their corresponding absorption maxima (λmax) for bis(4-bromophenyl) ditelluride are summarized in the table below.
| Type of Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | 200-300 | Phenyl rings |
| n → σ | 250-350 | Tellurium non-bonding electrons |
| n → π* | 300-400 | Phenyl rings and tellurium |
This table provides a general overview of expected transitions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). chemguide.co.uk It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. libretexts.orgwikipedia.orglibretexts.org For bis(4-bromophenyl) ditelluride, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of multiple stable isotopes of both tellurium and bromine, this peak would appear as a characteristic isotopic cluster.
The fragmentation of the molecular ion would likely involve the cleavage of the Te-Te bond and the C-Te bonds. chemguide.co.uk Common fragments would include the [Br-C₆H₄-Te]⁺ ion and the [Br-C₆H₄]⁺ ion. The relative abundance of these fragments provides valuable structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which helps in confirming the elemental composition.
A table illustrating the expected major fragments and their m/z values in the mass spectrum of bis(4-bromophenyl) ditelluride is provided.
| Ion Fragment | Expected m/z (for most abundant isotopes) |
| [C₁₂H₈Br₂Te₂]⁺ (Molecular Ion) | ~518 |
| [C₆H₄BrTe]⁺ | ~315 |
| [C₁₂H₈Br₂]⁺ | ~310 |
| [C₆H₄Br]⁺ | ~155 |
The m/z values are approximate and depend on the specific isotopes of Br and Te.
Structural Elucidation and Solid State Architectural Analysis of Bis 4 Bromophenyl Ditelluride
Comparative Structural Analysis with Analogous Diaryl Dichalcogenides
Detailed research findings have been established for bis(4-bromophenyl) disulfide, providing a solid foundation for this analysis. For the diselenide and ditelluride analogues, data from closely related compounds—bis[2-(bromomethyl)phenyl] diselenide and bis(4-methoxyphenyl) ditelluride—are utilized to infer structural trends.
The core of the diaryl dichalcogenide structure is the C-X-X-C (where X = S, Se, Te) linkage. The geometry of this linkage, particularly the dihedral angle, is a defining feature of these molecules. In the solid state, these compounds typically adopt a non-planar, gauche conformation.
Key Structural Parameters:
A critical examination of the key bond lengths and angles reveals systematic changes with the increasing size of the chalcogen atom.
| Compound Name | Chalcogen-Chalcogen Bond Length (Å) | Carbon-Chalcogen Bond Length (Å) | Carbon-Chalcogen-Chalcogen Bond Angle (°) | C-X-X-C Dihedral Angle (°) |
| Bis(4-bromophenyl) disulfide | ~2.05 | ~1.79 | ~105 | ~85 |
| Bis(4-bromophenyl) diselenide (estimated) | ~2.30 | ~1.93 | ~102 | ~82 |
| Bis(4-bromophenyl) ditelluride (estimated) | ~2.70 | ~2.14 | ~99 | ~80 |
Note: Data for the diselenide and ditelluride are estimated based on analogous structures.
The increasing atomic radius of the chalcogen from sulfur to selenium to tellurium directly influences the bond lengths within the dichalcogenide bridge. The S-S bond in bis(4-bromophenyl) disulfide is the shortest, and the Te-Te bond in the analogous ditelluride is the longest, with the Se-Se bond being intermediate. A similar trend is observed for the carbon-chalcogen bond lengths.
The C-X-X bond angle tends to decrease as the chalcogen becomes larger and less electronegative. This can be attributed to the differing hybridization and electronic environments of the chalcogen atoms.
In the solid state, the packing of these molecules is governed by a combination of van der Waals forces and, where applicable, intermolecular interactions involving the halogen substituents. The presence of the bromine atoms in bis(4-bromophenyl) dichalcogenides can lead to halogen bonding and other non-covalent interactions, influencing the crystal lattice.
Reactivity and Mechanistic Insights into Bis 4 Bromophenyl Ditelluride Chemistry
Homolytic Cleavage of the Tellurium-Tellurium Bond
The tellurium-tellurium (Te-Te) bond in diaryl ditellurides, including bis(4-bromophenyl) ditelluride, is known to be the weakest link in the molecule, making it susceptible to homolytic cleavage. This process results in the formation of two aryltelluryl radicals (ArTe•), which are key intermediates in many organotellurium reactions.
Photoinduced Radical Generation and Kinetics (UV-Vis and Near-Infrared Photolysis)
The photolysis of another organosulfur compound, Fubianezuofeng, also followed first-order kinetics, with its degradation rate being slightly affected by the initial concentration. mdpi.com These examples suggest that the photolysis of bis(4-bromophenyl) ditelluride would likely proceed via a similar first-order process, where the rate of radical generation is directly proportional to the concentration of the ditelluride. The quantum yield of this process, which is the number of events occurring per photon absorbed, would be a key parameter to determine experimentally.
Experimental and Theoretical Determination of Tellurium-Tellurium Bond Dissociation Energies (BDE)
The Tellurium-Tellurium bond dissociation energy (BDE) is a critical parameter that quantifies the strength of the Te-Te bond. For diaryl ditellurides, this value is significantly lower than that of their disulfide and diselenide analogs, making them more reactive. nih.gov
Experimental determination of the Te-Te BDE can be achieved through various techniques, including photoacoustic calorimetry and laser-induced optoacoustic spectroscopy. Theoretical calculations, primarily using density functional theory (DFT), have also been employed to determine these values.
While a specific experimental BDE value for bis(4-bromophenyl) ditelluride is not reported in the provided search results, the general range for diaryl ditellurides is around 126 kJ mol⁻¹. nih.gov Computational studies on related diaryl ditellurides have shown that the nature of the substituent on the aryl ring can influence the BDE. researchgate.net Electron-withdrawing groups, such as the bromine atom in bis(4-bromophenyl) ditelluride, are expected to have an effect on the bond strength.
| Bond Type | **General Bond Dissociation Energy (kJ mol⁻¹) ** |
| Te-Te | 126 |
| Se-Se | 172 |
| S-S | 240 |
This table presents generalized BDE values for chalcogen-chalcogen bonds to provide context for the reactivity of ditellurides. nih.gov
Reactions with Electrophilic Reagents
The reaction of diaryl ditellurides with electrophiles is a fundamental process in organotellurium chemistry, leading to the formation of various organotellurium compounds.
Formation of Aryltellurium Trihalides (e.g., with Thionyl Chloride or Iodine)
Bis(4-bromophenyl) ditelluride reacts with electrophilic reagents like thionyl chloride (SOCl₂) and iodine (I₂) to yield the corresponding aryltellurium trihalides.
The reaction with iodine has been studied for a similar compound, bis-p-ethoxyphenyl ditelluride. rsc.org The reaction proceeds through a multi-step mechanism. Initially, the ditelluride reacts with iodine to form an arenetellurenyl iodide (ArTeI). rsc.org This intermediate then reacts further with another molecule of iodine to form the aryltellurium triiodide (ArTeI₃). rsc.org The kinetics of this reaction have been investigated, revealing the rate constants for the individual steps. rsc.org
A kinetic study on the reaction of bis-p-ethoxyphenyl ditelluride with iodine in toluene (B28343) provided the following insights:
The reaction proceeds in distinct steps, with the initial formation of the aryltellurenyl iodide. rsc.org
The rate constant for the initial reaction (k₁) was determined to be 56 ± 2 dm³ mol⁻¹ s⁻¹ at 7 °C. rsc.org
The subsequent formation of the triiodide is a slower process. rsc.org
While specific details for the reaction with thionyl chloride are not provided in the search results, it is expected to proceed in a similar fashion, leading to the formation of 4-bromophenyltellurium trichloride (B1173362).
Redox Reactivity and Electron Transfer Processes
The redox behavior of diaryl ditellurides is central to their chemistry. These compounds can undergo both oxidation and reduction, participating in electron transfer processes. nih.govyoutube.com The Te-Te bond can be cleaved reductively or oxidatively.
Studies on the electrochemical properties of diarylcarbenium ions and related compounds have demonstrated the importance of one-electron reduction potentials in determining their electrophilicity. nih.gov While not directly focused on bis(4-bromophenyl) ditelluride, this research highlights the significance of electron transfer in the reactivity of related aromatic species.
The reaction of ditellurides with platinum(0) complexes involves oxidative addition, where the Te-Te or C-Te bond is cleaved. researchgate.net The nature of the substituent on the aryl ring influences the stability of the resulting platinum complexes, with electron-withdrawing groups favoring the formation of certain products. researchgate.net This indicates that the electronic properties of the 4-bromophenyl group in bis(4-bromophenyl) ditelluride will play a crucial role in its redox reactions.
One-Electron Oxidation Pathways and Resultant Species
The oxidation of organotellurium compounds, including diaryl ditellurides like bis(4-bromophenyl) ditelluride, can proceed through one-electron pathways, leading to the formation of reactive intermediates. While direct electrochemical studies on bis(4-bromophenyl) ditelluride are not extensively detailed in the provided context, the behavior of structurally related aromatic compounds offers significant insights. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine (B153671) in acetonitrile (B52724) has been shown to generate a stable triaryl aminium radical cation. nih.gov This type of electrogenerated species can act as a mediator in subsequent chemical reactions, such as the oxidation of other substrates. nih.gov
By analogy, the one-electron oxidation of bis(4-bromophenyl) ditelluride is anticipated to generate a radical cation, [(4-BrC₆H₄Te)₂]⁺•. This species would feature an unpaired electron delocalized over the Te-Te bond and the aromatic rings. The stability and subsequent reactivity of this radical cation would be influenced by the solvent environment and the nature of the counter-anion. Such species are often intermediates in electrophilic reactions and can be characterized using techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy. Electrochemical ESR, employing a tubular flow cell, has been effectively used to study and determine the kinetic parameters of related mediated oxidation reactions. nih.gov
Interaction and Reactivity with Transition Metal Complexes
Bis(4-bromophenyl) ditelluride and related organotellurium compounds exhibit significant reactivity with transition metal complexes, primarily functioning as ligands or as substrates in catalytic cycles. The tellurium atoms, with their available lone pairs of electrons, can coordinate to metal centers, initiating a range of transformations.
Ligand exchange and substitution are fundamental reactions in coordination chemistry, and organotellurium compounds can participate in these processes. nih.gov Ditellurides can act as ligands, displacing other ligands from a metal's coordination sphere. For example, studies on related telluroether ligands have shown they can act as bidentate or even tridentate ligands in reactions with transition metal carbonyls, such as those of rhenium and manganese. nih.gov In these reactions, the telluride ligand displaces carbon monoxide (CO) ligands to form new, stable coordination complexes. nih.gov
The reaction of bis(6-diphenylphosphinoacenaphth-5-yl)telluride with (CO)₅ReCl and (CO)₅MnBr results in the liberation of CO and the formation of facial (fac) and meridional (mer) isomers of the resulting complexes. nih.gov This demonstrates the ability of the tellurium center to coordinate to the metal and the dynamic equilibria that can be established in solution. nih.gov While this example uses a more complex phosphino-telluride, the principle of Te-coordination and subsequent ligand displacement is directly applicable to simpler diaryl ditellurides under appropriate conditions. Such exchange reactions are often influenced by factors like temperature and concentration. nih.gov
| Precursor Complex | Reactant Ligand | Product Complex(es) | Displaced Ligand | Ref |
| (CO)₅ReCl | bis(6-diphenylphosphinoacenaphth-5-yl)telluride | fac/mer-(Ligand)Re(Cl)(CO)₃ | CO | nih.gov |
| (CO)₅MnBr | bis(6-diphenylphosphinoacenaphth-5-yl)telluride | fac/mer-(Ligand)Mn(Br)(CO)₃ | CO | nih.gov |
A significant reaction of diaryl ditellurides is catalytic detelluration to form biaryl compounds. Nickel(0) complexes, in the presence of phosphines, have been shown to be highly effective catalysts for this transformation. rsc.org The reaction involves the cleavage of the Te-Te bond and the two C-Te bonds, followed by the formation of a new C-C bond between the aromatic rings.
This process is valuable for organic synthesis, providing a method to construct biaryls from organotellurium precursors. The reaction generally proceeds in high yields and showcases the utility of low-valent nickel in promoting challenging bond-forming reactions. rsc.orgchemrxiv.org The presence of a phosphine (B1218219) is crucial for the catalytic cycle, likely by stabilizing the nickel intermediates and facilitating the reductive elimination step.
Table of Catalytic Detelluration of Diaryl Ditellurides
| Ditelluride Substrate | Catalyst | Additive | Product | Yield | Ref |
|---|
Mechanistic Investigations of Selective Transformations
The mechanism of the nickel(0)-catalyzed detelluration of diaryl ditellurides is proposed to involve a series of well-defined organometallic steps. The catalytic cycle likely begins with the oxidative addition of the ditelluride's Te-Te bond to the nickel(0) center. This would form a nickel(II) intermediate of the type [Ni(TeAr)₂(PR₃)₂]. Subsequent steps could involve the cleavage of the C-Te bonds.
Advanced Computational Chemistry Studies on Bis 4 Bromophenyl Ditelluride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for predicting the properties of molecules with a high degree of accuracy. For bis(4-bromophenyl) ditelluride, DFT calculations offer profound insights into its three-dimensional structure, electronic behavior, and reactivity. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set that can adequately describe the heavy tellurium and bromine atoms.
Precise Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of bis(4-bromophenyl) ditelluride involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.
| Parameter | Optimized Value |
| Te–Te Bond Length | ~2.70 - 2.75 Å |
| C–Te Bond Length | ~2.10 - 2.15 Å |
| C–Br Bond Length | ~1.90 - 1.95 Å |
| C–Te–Te Bond Angle | ~95° - 100° |
| C–Te–Te–C Dihedral Angle | ~80° - 90° |
| Note: These are typical expected values based on related structures. Precise values would be obtained from specific DFT calculations on bis(4-bromophenyl) ditelluride. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. In organotellurium compounds, the HOMO is often localized on the tellurium atoms due to their high-lying p-orbitals. researchgate.neteurjchem.com For bis(4-bromophenyl) ditelluride, it is expected that the HOMO will have significant contributions from the Te-Te bond and the p-orbitals of the bromine atoms. researchgate.neteurjchem.com This distribution indicates that these regions are the most susceptible to electrophilic attack.
The LUMO is the lowest energy orbital that is devoid of electrons and represents the molecule's capacity to accept electrons, thus acting as an electrophile. In many aromatic compounds, the LUMO is characterized by a π* anti-bonding nature distributed over the phenyl rings. researchgate.neteurjchem.com For bis(4-bromophenyl) ditelluride, the LUMO is anticipated to be delocalized across the aromatic system, suggesting that nucleophilic attack would likely occur at the carbon atoms of the phenyl rings. researchgate.neteurjchem.com
| Parameter | Energy (eV) |
| HOMO Energy | Expected to be relatively high (less negative) |
| LUMO Energy | Expected to be relatively low (more negative) |
| HOMO-LUMO Gap (ΔE) | Expected to be in the range of 3-4 eV |
| Note: These are estimated values based on trends in related organotellurium compounds. researchgate.neteurjchem.com |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP map provides insights into a molecule's reactivity towards electrophilic and nucleophilic reagents.
For bis(4-bromophenyl) ditelluride, the MEP map is expected to show regions of negative potential localized around the tellurium and bromine atoms, consistent with their high electronegativity and the presence of lone pairs of electrons. These areas would be the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings would exhibit a positive potential, making them susceptible to nucleophilic interactions. The C-Br and C-Te bonds will also influence the potential distribution on the aromatic rings.
Natural Bond Orbital (NBO) Analysis for Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This method allows for a quantitative description of bonding interactions and charge transfer between orbitals.
In bis(4-bromophenyl) ditelluride, NBO analysis would focus on several key aspects. Firstly, the nature of the Tellurium-Tellurium (Te-Te) and Carbon-Tellurium (C-Te) bonds can be scrutinized. The analysis provides information on the hybridization of the atomic orbitals involved in these bonds and their polarization. For instance, the C-Te bond is expected to be polarized towards the more electronegative carbon atom.
A crucial part of the NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent electronic delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For bis(4-bromophenyl) ditelluride, significant interactions would likely involve the lone pairs of the tellurium atoms. For example, a lone pair on one tellurium atom can act as a donor to the antibonding σ*(Te-C) orbital of the adjacent tellurium and its bonded carbon. This hyperconjugative interaction contributes to the stability of the molecule and influences the geometry and reactivity of the ditelluride bridge.
In a study of diaroyl tellurides, which are structurally related to diaryl ditellurides, NBO analysis revealed significant delocalization of lone-pair electrons from the carbonyl oxygen to the antibonding π* orbital of the chalcogen-carbon bond, as well as from the tellurium lone pairs to the carbonyl π* orbitals. mdpi.com For bis(4-bromophenyl) ditelluride, analogous interactions would involve the tellurium lone pairs and the π-system of the bromophenyl rings.
Table 1: Representative NBO Analysis Data for a Diaryl Ditelluride Analog
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (Te1) | σ* (Te2-C) | 3.5 |
| LP (Te2) | σ* (Te1-C) | 3.5 |
| LP (Te1) | π* (Aryl Ring) | 1.8 |
| LP (Te2) | π* (Aryl Ring) | 1.8 |
| π (Aryl Ring) | σ* (Te-C) | 0.9 |
Note: This table presents hypothetical but representative data for illustrative purposes, based on typical values found in computational studies of similar organotellurium compounds.
Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Topology
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This partitioning allows for the characterization of chemical bonds and other interactions based on the topological properties of the electron density, ρ(r). Key to this analysis are the critical points in the electron density, where the gradient of the density is zero.
For bis(4-bromophenyl) ditelluride, a QTAIM analysis would identify bond critical points (BCPs) between the Te-Te and Te-C atoms, as well as within the bromophenyl rings. The properties of the electron density at these BCPs, such as the density itself (ρ_BCP), its Laplacian (∇²ρ_BCP), and the total energy density (H_BCP), provide quantitative measures of the bond's nature.
A high ρ_BCP value indicates a significant accumulation of electron density, characteristic of a covalent bond.
The sign of the Laplacian of the electron density (∇²ρ_BCP) distinguishes between shared-shell (covalent, ∇²ρ_BCP < 0) and closed-shell (ionic, hydrogen bond, van der Waals, ∇²ρ_BCP > 0) interactions.
The total energy density (H_BCP), which is the sum of the kinetic and potential energy densities, is negative for interactions with significant covalent character.
QTAIM is particularly useful for identifying and characterizing weaker non-covalent interactions, such as chalcogen bonds, which are discussed in more detail in section 6.3.2. In the solid state, intermolecular BCPs between a tellurium atom of one molecule and another atom (e.g., another tellurium or a bromine) of a neighboring molecule would provide definitive evidence and quantification of these interactions.
Table 2: Representative QTAIM Parameters for Bonds in Bis(4-bromophenyl) Ditelluride
| Bond | ρ_BCP (a.u.) | ∇²ρ_BCP (a.u.) | H_BCP (a.u.) |
| Te-Te | 0.075 | +0.020 | -0.015 |
| Te-C | 0.120 | -0.150 | -0.080 |
| C-Br | 0.180 | -0.450 | -0.250 |
| Intermolecular Te···Br | 0.009 | +0.035 | +0.001 |
Note: This table contains representative values based on computational studies of organotellurium and organobromine compounds. The values for the intermolecular interaction are hypothetical and would depend on the specific crystal packing.
Derivation of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Hardness)
Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the reactivity of a molecule. researchgate.netekb.eg These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Global Reactivity Descriptors:
Chemical Potential (μ): Related to the electronegativity of the molecule, it indicates the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's capacity to receive electrons.
Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).
Local Reactivity Descriptors:
Local reactivity is described by the Fukui function, which indicates the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The condensed Fukui functions can be calculated for each atomic site, allowing for a prediction of regioselectivity in chemical reactions. For bis(4-bromophenyl) ditelluride, the tellurium atoms are expected to be susceptible to both nucleophilic and electrophilic attack, and the Te-Te bond is known to be a site for radical reactions.
Table 3: Representative Global Reactivity Descriptors for Bis(4-bromophenyl) Ditelluride
| Descriptor | Value (eV) |
| E_HOMO | -5.8 |
| E_LUMO | -1.2 |
| Chemical Potential (μ) | -3.5 |
| Chemical Hardness (η) | 2.3 |
| Electrophilicity Index (ω) | 2.66 |
Note: These values are illustrative and would be obtained from a specific DFT calculation.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of computational chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are capable of providing highly accurate results for molecular geometries, energies, and other properties, albeit at a higher computational cost than DFT.
For bis(4-bromophenyl) ditelluride, the use of ab initio methods is particularly important for several reasons. The presence of heavy elements like tellurium and bromine necessitates the inclusion of relativistic effects, which can be significant. These effects can influence bond lengths, bond energies, and spectroscopic properties. High-level ab initio calculations, often in conjunction with effective core potentials (ECPs) that treat the core electrons of heavy atoms in an approximate way while the valence electrons are treated explicitly, are essential for obtaining reliable results.
These methods are especially valuable for benchmarking the results from more computationally efficient methods like DFT. For example, the dissociation energy of the Te-Te bond or the rotational barrier around this bond could be calculated with high accuracy using a method like CCSD(T) to provide a reference value. In a study on tellurium(II) dithiolates, ab initio MP2 calculations were used to optimize molecular geometries and were found to be in good agreement with experimental structures. acs.org
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the calculation of activation barriers, thereby providing a detailed mechanistic understanding.
Computational Modeling of Photoactivation Processes
Diaryl ditellurides are known to be photosensitive, undergoing homolytic cleavage of the Te-Te bond upon irradiation with UV light to form telluryl radicals (ArTe•). This photoactivation is a key step in many of their applications, for instance, in controlled radical polymerization.
Computational modeling of this process would involve mapping the potential energy surfaces of the ground and excited electronic states of bis(4-bromophenyl) ditelluride. Methods such as Time-Dependent DFT (TD-DFT) or multireference methods like CASSCF/CASPT2 would be employed. nih.gov The calculations would aim to:
Calculate the vertical excitation energies and identify the electronic transitions responsible for UV absorption.
Locate the minimum energy points on the excited state potential energy surface to identify any excited-state intermediates.
Map the dissociation pathway of the Te-Te bond on the excited state surface to understand the dynamics of bond cleavage.
Identify any conical intersections or points of intersystem crossing that facilitate the return of the molecule to the ground state, either as the original ditelluride or as the separated radical products.
These studies would provide a detailed picture of the photophysical and photochemical events that lead to the generation of the reactive telluryl radicals.
Mechanistic Insights into Chalcogen Bonding Interactions
Chalcogen bonding is a non-covalent interaction where a chalcogen atom (like Te) acts as a Lewis acid, interacting with a Lewis base. samipubco.com This interaction arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the surface of the chalcogen atom, typically located along the extension of a covalent bond.
In bis(4-bromophenyl) ditelluride, each tellurium atom has two σ-holes: one along the axis of the Te-C bond and another along the axis of the Te-Te bond. Computational studies on diaryl ditellurides have shown, somewhat counter-intuitively, that the σ-hole along the less polarized Te-Te bond is the more electropositive one. nih.gov This is attributed to hyperconjugation from the lone pairs of one tellurium atom into the antibonding σ* orbital of the adjacent Te-C bond, which depletes electron density from the σ-hole along the Te-Te axis.
Theoretical modeling can provide deep insights into the nature and strength of these interactions. By calculating the molecular electrostatic potential (MEP) surface, the locations and magnitudes of the σ-holes can be visualized and quantified. Furthermore, by modeling the interaction of bis(4-bromophenyl) ditelluride with a Lewis base (e.g., a halide ion or a neutral donor like a phosphine (B1218219) oxide), the geometry and binding energy of the resulting chalcogen-bonded complex can be determined. nih.gov Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion, providing a detailed understanding of the forces driving the interaction.
Applications in Advanced Organic Synthesis and Functional Materials Science
Role as Precursors and Reagents in Contemporary Organic Synthesis
Ditelluride, bis(4-bromophenyl) serves as a versatile precursor and reagent. The bromine atoms on the phenyl rings and the reactive ditelluride bridge are key to its functionality, allowing it to participate in and facilitate a range of modern synthetic methodologies.
Organotellurium-mediated radical polymerization (TERP) has emerged as a powerful technique for controlled radical polymerization, offering a high degree of control over polymer architecture. mdpi.comtcichemicals.com In this process, organotellurium compounds act as chain transfer agents to regulate the polymerization of various monomers. Ditellurides, in particular, play a crucial role in improving the control over the molecular weight distribution, especially in the polymerization of methacrylates. tcichemicals.com The general mechanism of TERP involves a degenerative chain-transfer process where the growing polymer radical reacts with the organotellurium compound. mdpi.com
TERP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, a hallmark of controlled or living polymerization techniques. tcichemicals.com The addition of ditelluride compounds, such as diphenyl ditelluride, has been shown to be effective in achieving this precision. tcichemicals.com While specific studies focusing exclusively on bis(4-bromophenyl) ditelluride are not extensively detailed in readily available literature, the principles of TERP suggest its utility. The electronic effects of substituents on diaryl ditellurides are known to influence the bimolecular homolytic substitution (S2) reaction on the tellurium atom, with halogenated derivatives being reactive. mdpi.com This indicates that the bromo-substituents on bis(4-bromophenyl) ditelluride would modulate its reactivity as a chain transfer agent, making it a viable candidate for precision polymer synthesis.
The use of ditellurides in conjunction with conventional radical initiators like azobisisobutyronitrile (AIBN) allows for the in situ generation of the active organotellurium chain transfer agent, providing a practical protocol for TERP. acs.org This approach facilitates the synthesis of well-defined polymers from a variety of monomers.
The versatility of TERP extends to the synthesis of functionalized polymers and complex architectures like block copolymers. tcichemicals.comharth-research-group.orgmdpi.com The process allows for the polymerization of a wide range of monomers carrying various functional groups due to the high tolerance of the organotellurium mediating agents. tcichemicals.com For instance, block copolymers have been synthesized by sequentially adding different monomers to the polymerization reaction. researchgate.net
The synthesis of high-molecular-weight block copolymers containing polar side groups has been achieved using diphenyl ditelluride in the presence of a binary azo initiator system. researchgate.net This methodology can be applied to create materials with specific properties, such as dismantlable adhesives. researchgate.net Given that bis(4-bromophenyl) ditelluride shares the core diaryl ditelluride structure, it is a logical candidate for similar radical coupling reactions to produce functionalized polymers. The bromine atoms on the phenyl rings could also serve as handles for post-polymerization modification, further expanding the potential for creating novel functional materials.
| Polymerization Method | Key Feature | Potential Role of Ditelluride, bis(4-bromophenyl) |
| TERP | Controlled radical polymerization | Acts as a chain transfer agent to control molecular weight and distribution. |
| Block Copolymer Synthesis | Sequential monomer addition | Enables the synthesis of well-defined block copolymers with functional segments. |
| Functional Polymer Synthesis | Tolerance to functional groups | Allows for the incorporation of a wide variety of functional monomers. |
A significant advantage of TERP is the ability to exert temporal control over the polymerization process, which can be achieved through external stimuli like light. researchgate.netacs.orgnih.gov Photocontrolled radical polymerizations allow the reaction to be started and stopped by switching a light source on and off. researchgate.net The carbon-tellurium bond in organotellurium compounds can undergo photolysis upon UV-vis irradiation, generating radicals that initiate polymerization. tcichemicals.com
More recently, near-infrared (NIR) light has been used to control TERP by activating the C–Te bond with organotellurium radicals generated in situ from ditellurium compounds, without the need for a photocatalyst. acs.org This method offers deep tissue penetration and reduced side effects for potential biomedical applications. The process relies on the ditelluride to act as a deactivator and a source of organotellurium radical activators under NIR irradiation. acs.org This advanced control mechanism, demonstrated with dimethyl and diphenyl ditelluride, provides a framework for the potential application of bis(4-bromophenyl) ditelluride in photocontrolled systems, enabling the fabrication of complex polymer structures and patterned surfaces. acs.org
Beyond polymerization, organotellurium compounds are finding use in catalysis, primarily through a non-covalent interaction known as chalcogen bonding.
Chalcogen bonding is a non-covalent interaction between an electron-deficient region (a σ-hole) on a covalently bonded chalcogen atom (like tellurium) and a Lewis base. bohrium.comnih.gov Tellurium, being the most polarizable of the stable chalcogens, forms the strongest chalcogen bonds, making tellurium-based compounds excellent candidates for catalysis. researchgate.netbohrium.comnih.gov Diaryl ditellurides have been studied as effective chalcogen bond donors. nih.gov
Catalytic Applications in Organic Transformations
Applications in C-C and C-X Bond Forming Reactions
Bis(4-bromophenyl) ditelluride possesses two key reactive functionalities: the carbon-bromine (C-Br) bonds and the tellurium-tellurium (Te-Te) bond. These sites allow the molecule to participate in a range of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions, which are fundamental in modern organic chemistry. researchgate.net
The presence of the aryl bromide moieties makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are powerful tools for the formation of C-C bonds. For instance, in a Suzuki-Miyaura coupling, the bromine atoms can be substituted with aryl, vinyl, or alkyl groups from boronic acids in the presence of a palladium catalyst. nih.gov Similarly, Stille coupling could be employed to react the aryl bromides with organostannanes. google.com
The Te-Te bond in diaryl ditellurides is relatively weak and can be cleaved to generate aryltellurolate anions or aryltellurenyl halides, which are valuable intermediates for forming C-Te bonds. These organotellurium compounds can then participate in further transformations.
Below is a table summarizing potential C-C and C-X bond-forming reactions involving bis(4-bromophenyl) ditelluride:
| Reaction Type | Reactive Site | Potential Reagent | Bond Formed | Potential Product Type |
| Suzuki-Miyaura Coupling | C-Br | Arylboronic acid | C-C | Biphenyl derivatives |
| Stille Coupling | C-Br | Organostannane | C-C | Substituted aromatic compounds |
| Heck Coupling | C-Br | Alkene | C-C | Stilbene derivatives |
| Sonogashira Coupling | C-Br | Terminal alkyne | C-C | Diarylalkynes |
| Buchwald-Hartwig Amination | C-Br | Amine | C-N | Di- or tri-arylamines |
| Ullmann Condensation | C-Br | Alcohol/Thiol | C-O / C-S | Diaryl ethers/thioethers |
| Te-Te Bond Cleavage | Te-Te | Reducing agent (e.g., NaBH₄) | Te-H | 4-Bromobenzenetellurol |
| Halogenolysis of Te-Te bond | Te-Te | Halogen (e.g., Br₂) | Te-Br | 4-Bromobenzenetellurenyl bromide |
Synthon Applications in Diverse Synthetic Pathways
In the context of retrosynthetic analysis, bis(4-bromophenyl) ditelluride can be viewed as a source of several valuable synthons. A synthon is a conceptual unit within a molecule that represents a potential starting material in a synthetic route.
The most prominent synthon derived from this compound is the 4-bromophenyltelluro group (4-Br-C₆H₄-Te-). Cleavage of the ditelluride bond provides access to this moiety, which can then be introduced into various organic frameworks. For example, the corresponding lithium tellurolate, generated by reduction of the ditelluride, can act as a nucleophile to attack electrophilic carbon centers, thereby forming new C-Te bonds. acs.org
Furthermore, the entire bis(4-bromophenyl) ditelluride molecule can serve as a synthon for larger, symmetrical structures. Its ability to undergo reactions at both bromine atoms allows for the construction of extended molecular architectures and polymers.
Precursors for Novel Functional Materials
The unique elemental composition and reactivity of bis(4-bromophenyl) ditelluride make it a promising precursor for the synthesis of novel functional materials, particularly those with applications in electronics and optics.
Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors for Thin Film Deposition
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films of a wide range of materials. The choice of precursor is critical for the success of the MOCVD process. Diorganyl ditellurides are known to be effective precursors for tellurium-containing materials because the relatively weak Te-Te bond can be easily cleaved at elevated temperatures. acs.org
Bis(4-bromophenyl) ditelluride, with its potential for volatility and clean decomposition, could serve as a precursor in MOCVD processes. Its decomposition would provide a source of tellurium for the growth of thin films. The presence of bromine in the precursor molecule might also influence the deposition chemistry and the properties of the resulting film.
Development of Semiconducting Metal Tellurides
A significant application of tellurium-containing precursors is in the fabrication of semiconducting metal tellurides, such as cadmium telluride (CdTe) and zinc telluride (ZnTe). These materials are of great interest for photovoltaic and optoelectronic applications.
In an MOCVD process, bis(4-bromophenyl) ditelluride could be co-deposited with a suitable metal-organic precursor (e.g., dimethylcadmium (B1197958) or diethylzinc) to grow thin films of the corresponding metal telluride. The precise control over the stoichiometry and purity of the resulting semiconductor would be crucial for its performance.
Fabrication of Optoelectronic Components
The semiconducting thin films that could potentially be grown using bis(4-bromophenyl) ditelluride as a precursor would form the basis for various optoelectronic components. For example, CdTe is a leading material for thin-film solar cells. Thin films of other metal tellurides have applications in photodetectors, light-emitting diodes (LEDs), and infrared sensors. The properties of the films, and thus the performance of the devices, would be influenced by the deposition conditions and the choice of precursors.
Integration into Advanced Polymer Architectures
The bifunctional nature of bis(4-bromophenyl) ditelluride, with reactive sites at both ends of the molecule, makes it an attractive building block for advanced polymer architectures. The two bromine atoms can serve as handles for polymerization reactions. For example, through polycondensation reactions based on cross-coupling chemistry, it may be possible to synthesize polymers incorporating the diaryl ditelluride unit into the main chain. Such polymers could exhibit interesting electronic and optical properties due to the presence of the heavy tellurium atoms and the conjugated aromatic system.
Ligand Chemistry and Coordination Behavior of Ditellurides
Investigation of Coordination Modes with Various Metal Centers
Based on the known chemistry of other diaryl ditellurides, bis(4-bromophenyl) ditelluride is expected to exhibit several coordination modes when reacting with various metal centers, particularly those of the late transition metals (e.g., palladium, platinum, gold) and the platinum-group metals (e.g., rhodium, iridium).
The primary modes of coordination anticipated for bis(4-bromophenyl) ditelluride include:
Oxidative Addition: The ditelluride can react with low-valent metal centers via oxidative addition, leading to the cleavage of the Te-Te bond and the formation of two M-Te bonds. This would result in the metal center's oxidation state increasing by two.
Bridging Ligand: The (4-bromophenyl)tellurolato fragment, [BrC₆H₄Te]⁻, formed from the cleavage of the ditelluride, can act as a bridging ligand between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes.
Intact Ditelluride Coordination: While less common, it is conceivable that the ditelluride could coordinate to a metal center without the cleavage of the Te-Te bond, acting as a bidentate or bridging ligand through the lone pairs on the tellurium atoms.
The specific coordination mode will likely depend on the nature of the metal precursor, the stoichiometry of the reaction, and the reaction conditions employed.
Synthesis and Structural Characterization of Metal-Ditelluride Complexes
The synthesis of metal complexes of bis(4-bromophenyl) ditelluride would typically involve the reaction of the ditelluride with a suitable metal precursor in an appropriate solvent. Common metal precursors include zerovalent metal complexes, such as those containing phosphine (B1218219) or carbonyl ligands, which are susceptible to oxidative addition.
While specific synthetic procedures and characterization data for bis(4-bromophenyl) ditelluride complexes are scarce, general methodologies for related compounds suggest that techniques such as multinuclear NMR spectroscopy (¹H, ¹³C, and ¹²⁵Te NMR) and infrared (IR) spectroscopy would be crucial for characterizing the products in solution.
X-ray Crystallographic Analysis of Coordination Geometries
Although no specific crystal structures of bis(4-bromophenyl) ditelluride complexes have been reported in the surveyed literature, analysis of related structures would suggest that one could expect to observe square planar, tetrahedral, or octahedral geometries depending on the metal and its oxidation state. For instance, Pd(II) and Pt(II) complexes, formed via oxidative addition, would likely adopt a square planar geometry.
Electronic Structure and Bonding Analysis in Metal-Tellurium Complexes
The electronic structure and the nature of the metal-tellurium bond in complexes of bis(4-bromophenyl) ditelluride would be of fundamental interest. The M-Te bond is generally considered to be soft and covalent in nature. The presence of the electron-withdrawing bromo group on the phenyl ring is expected to influence the electronic density on the tellurium atom, which in turn would affect the strength and nature of the M-Te bond.
Computational methods, such as density functional theory (DFT), could be employed to provide insights into the electronic structure, bonding, and frontier molecular orbitals of these hypothetical complexes. Such studies would help in understanding the ligand's influence on the metal center's electronic properties.
Exploration of Polynuclear and Extended Coordination Frameworks
The ability of the tellurolato fragment to act as a bridging ligand opens up the possibility of forming polynuclear complexes and extended coordination frameworks. By carefully selecting the metal precursors and reaction conditions, it might be possible to synthesize di-, tri-, or higher nuclearity clusters containing bis(4-bromophenyl)tellurolato bridges.
These polynuclear structures could exhibit interesting electronic and potentially catalytic properties arising from the proximity of multiple metal centers. The formation of extended one-, two-, or three-dimensional coordination polymers based on this ligand, while challenging, remains an area for potential exploration.
Supramolecular Chemistry and Non Covalent Interactions of Bis 4 Bromophenyl Ditelluride
Chalcogen Bonding Interactions Involving the Tellurium Center
Chalcogen bonding is a non-covalent interaction where a covalently-bonded chalcogen atom acts as an electrophilic site (a σ-hole) and interacts with a nucleophile. researchgate.net In diaryl ditellurides (Ar-Te-Te-Ar), the tellurium atoms are key players in forming these bonds. The tellurium atom in such compounds has two regions of positive electrostatic potential, known as σ-holes, located on the outer side of the Te atoms along the extension of the Te-Te and Te-C bonds. nih.gov
Theoretical studies on symmetrical diaryl ditellurides have revealed a counter-intuitive fact: the σ-hole located along the extension of the less polarized Te-Te bond is more electropositive than the one along the more polarized Te-Ar bond. nih.gov This is attributed to hyperconjugation from the lone pair of one tellurium atom to the σ* antibonding orbital of the adjacent Te-C bond, which coincides with the σ-hole along the Te-Ar bond, thereby reducing its electrophilicity. nih.gov
In bis(4-bromophenyl) ditelluride, the tellurium center can engage in various secondary bonding interactions, denoted as Te···X, where X can be a halogen (like the bromine substituent on the phenyl ring) or an oxygen atom from a solvent or another molecule.
Te···Halogen Interactions: The presence of the bromine atom on the phenyl ring introduces the possibility of Te···Br interactions. These would be a form of chalcogen-halogen bonding. While the specific crystal structure of bis(4-bromophenyl) ditelluride is not publicly available to confirm such interactions, studies on related compounds show that tellurium can interact with halogens. For instance, in some organotellurium iodides, Te···I interactions are prominent and can be classified as chalcogen bonds. nih.gov The strength and geometry of these interactions would depend on the electrostatic potential of the tellurium's σ-hole and the nucleophilicity of the bromine atom.
Te···Oxygen Interactions: Tellurium centers in diaryl ditellurides readily form chalcogen bonds with oxygen atoms, which act as Lewis bases. These Te···O interactions have been studied in solution, for example, with phosphine (B1218219) oxides (R₃P=O). nih.gov The interaction involves the donation of electron density from the oxygen lone pair to the σ-hole of the tellurium atom. The strength of this interaction is influenced by the substituents on the aryl ring of the ditelluride and the nature of the oxygen-containing species.
The solid-state arrangement of diaryl ditellurides is often dictated by intermolecular Te···Te chalcogen bonds. nih.gov Although the specific crystal packing of bis(4-bromophenyl) ditelluride has not been detailed in the available literature, general patterns observed in this class of compounds provide a strong indication of its likely supramolecular assembly.
Two common aggregation motifs are:
Te₄ Rectangular Motif: This involves the aggregation of two ditelluride molecules to form a rectangular arrangement of the four tellurium atoms through intermolecular Te···Te interactions. nih.gov
Te₃ Triangular Motif: In this arrangement, a tellurium atom from one molecule interacts with both tellurium atoms of a neighboring molecule. This is achieved through the interaction of its σ-hole with one tellurium and its lone pair with the other, resulting in a slightly frustrated geometry. nih.gov
The presence of the 4-bromo substituent could further influence the packing through other intermolecular interactions like Br···Br halogen bonding or C-H···π interactions, potentially leading to more complex three-dimensional networks.
The existence and strength of chalcogen bonds in diaryl ditellurides have been confirmed in solution using various techniques.
Spectroscopic Methods:
¹²⁵Te NMR Spectroscopy: This is a powerful tool for studying chalcogen bonding in solution. The chemical shift of the ¹²⁵Te nucleus is highly sensitive to its electronic environment. The formation of a Te···O chalcogen bond with a Lewis base like a phosphine oxide results in a downfield shift of the ¹²⁵Te signal, allowing for the monitoring of the interaction and the determination of association constants (Kₐ). nih.gov
HOESY NMR: Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide through-space evidence of proximity between atoms, confirming the formation of a chalcogen bond adduct in solution. For instance, in a related system, a ¹⁹F-¹H HOESY experiment showed spatial proximity between the fluorine-containing aryl group of the ditelluride and the protons of the Lewis base. nih.gov
Calorimetric Methods: While specific calorimetric data for bis(4-bromophenyl) ditelluride is not available, isothermal titration calorimetry (ITC) is a suitable method for quantifying the thermodynamics of supramolecular interactions. ITC could be used to measure the enthalpy (ΔH) and entropy (ΔS) of chalcogen bond formation between the ditelluride and a Lewis base in solution, providing a complete thermodynamic profile of the interaction.
| Interaction Type | Investigative Method | Key Findings for Diaryl Ditellurides |
| Te···O Chalcogen Bond | ¹²⁵Te NMR Titration | Determination of association constants (Kₐ) for 1:1 adducts in solution. nih.gov |
| Te···O Chalcogen Bond | HOESY NMR | Confirmation of spatial proximity between the ditelluride and the Lewis base. nih.gov |
| Supramolecular Aggregation | Single-Crystal X-ray Diffraction | Observation of Te₄ rectangular and Te₃ triangular motifs in the solid state. nih.gov |
Influence of Aromatic Substituents on Supramolecular Assembly
The nature of the substituent on the aromatic rings of a diaryl ditelluride has a significant impact on the strength of the chalcogen bonds and, consequently, on the supramolecular assembly. Electron-withdrawing groups are expected to increase the positive electrostatic potential of the σ-holes on the tellurium atoms, thereby strengthening the chalcogen bonding interactions.
In bis(4-bromophenyl) ditelluride, the bromine atom is an electron-withdrawing group (via induction) and a deactivating substituent. This would be expected to enhance the Lewis acidity of the tellurium centers compared to unsubstituted diphenyl ditelluride. A study on various diaryl ditellurides showed that those with electron-withdrawing trifluoromethyl (CF₃) groups exhibited stronger Te···O interactions in solution, with a higher association constant (Kₐ) compared to less electron-poor analogues. nih.gov Based on this trend, bis(4-bromophenyl) ditelluride is anticipated to be a more effective chalcogen bond donor than diphenyl ditelluride or derivatives with electron-donating groups like methoxy.
The bromine atoms themselves can also participate in intermolecular interactions, such as halogen bonding (Br···Br or Br···O/N) or can influence crystal packing through steric effects, leading to different polymorphic forms with distinct supramolecular architectures.
Computational Modeling of Chalcogen Bonding Strength and Directionality
Computational chemistry provides invaluable insights into the nature of non-covalent interactions like chalcogen bonds. Methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are employed to characterize these interactions. bohrium.comchemrxiv.org
Molecular Electrostatic Potential (MEP) Surfaces: MEP calculations are used to visualize the electrophilic σ-holes on the tellurium atoms. For diaryl ditellurides, these calculations confirm the presence of positive electrostatic potential along the extension of the Te-C and Te-Te bonds, identifying them as the sites for chalcogen bonding. nih.gov For bis(4-bromophenyl) ditelluride, MEP analysis would likely show a more intense positive σ-hole compared to the unsubstituted phenyl derivative due to the electron-withdrawing nature of bromine.
Interaction Energy Calculations: DFT calculations can be used to compute the binding energies of chalcogen-bonded dimers or adducts. This allows for a quantitative comparison of the strength of different chalcogen bonds. For example, the interaction energy of a Te···O or Te···Te bond can be calculated to understand the stability of the resulting supramolecular assembly.
QTAIM and NBO Analysis: QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, providing evidence for a bonding interaction. NBO analysis can shed light on the charge transfer and orbital interactions that contribute to the chalcogen bond.
| Computational Method | Information Gained |
| Molecular Electrostatic Potential (MEP) | Visualization and quantification of the electrophilic σ-holes on tellurium atoms. nih.gov |
| Density Functional Theory (DFT) | Calculation of interaction energies and optimized geometries of supramolecular assemblies. bohrium.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Identification of bond critical points, confirming the existence of a non-covalent interaction. bohrium.com |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and orbital contributions to the chalcogen bond. |
Summary, Future Directions, and Outlook for Bis 4 Bromophenyl Ditelluride Research
Synthesis and Reaction Scope Expansion
Future research into bis(4-bromophenyl) ditelluride should prioritize the development of more efficient and versatile synthetic methodologies. While established methods for the synthesis of diaryl ditellurides exist, further optimization for safety, scalability, and sustainability is crucial. A promising avenue lies in the refinement of copper-catalyzed syntheses, which have shown efficacy in the preparation of various diaryl ditellurides.
The expansion of the reaction scope of bis(4-bromophenyl) ditelluride is another critical frontier. Its dynamic ditelluride-ditelluride exchange capabilities open up possibilities for its use in dynamic combinatorial chemistry. nih.gov Investigating its reactivity with a broader range of substrates will likely unveil novel transformations and synthetic applications.
| Compound Name | CAS Number | Molecular Formula | Application/Relevance |
| Bis(4-bromophenyl) ditelluride | Not available | C12H8Br2Te2 | Subject of this article |
| Diphenyl ditelluride | 32294-57-0 | C12H10Te2 | Model compound for diaryl ditelluride reactivity studies |
| Bis(4-methoxyphenyl) ditelluride | 35684-37-8 | C14H14O2Te2 | Precursor for other organotellurium compounds |
| Bis(p-tolyl) ditelluride | 32294-58-1 | C14H14Te2 | Used in dynamic exchange studies |
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Approaches
A thorough understanding of the reaction mechanisms involving bis(4-bromophenyl) ditelluride is paramount for its rational application. Advanced spectroscopic techniques, particularly ¹²⁵Te NMR spectroscopy, have proven invaluable in monitoring the dynamic exchange of ditellurides and studying their interactions in solution. nih.govnih.gov Future studies should leverage this technique to probe the kinetics and thermodynamics of reactions involving bis(4-bromophenyl) ditelluride in greater detail.
Computational chemistry, employing Density Functional Theory (DFT), offers a powerful tool to complement experimental findings. DFT calculations can elucidate the electronic structure of bis(4-bromophenyl) ditelluride, including the nature of its σ-holes, which are crucial for understanding its chalcogen bonding capabilities. nih.gov Such studies can predict reaction pathways and transition states, providing a deeper mechanistic insight that is often challenging to obtain experimentally.
Innovations in Catalysis and Advanced Materials Applications
The catalytic potential of tellurium compounds is an area of burgeoning research. While specific catalytic applications of bis(4-bromophenyl) ditelluride are yet to be extensively explored, related diaryl tellurides have shown promise as inhibitors of lipid peroxidation. The ability of tellurium to mediate redox processes suggests that bis(4-bromophenyl) ditelluride could be a precursor for catalytically active species in various organic transformations. Future work should focus on exploring its utility in reactions such as oxidations, reductions, and cross-coupling reactions.
In the realm of materials science, organotellurium compounds are being investigated for their potential in electronic and optical materials. Bis(4-methoxyphenyl) ditelluride, a related compound, serves as a precursor for synthesizing other organotellurium compounds with applications in electronic materials and nanotechnology. The presence of bromine atoms in bis(4-bromophenyl) ditelluride could be exploited to tune the electronic properties of resulting materials or to serve as handles for further functionalization, opening doors to the development of novel semiconductors or conducting polymers.
Exploration of New Supramolecular Architectures and Chalcogen Bonding Phenomena
Chalcogen bonding is a non-covalent interaction that has gained significant attention for its role in crystal engineering and the design of supramolecular assemblies. Symmetrical diaryl ditellurides, such as bis(4-bromophenyl) ditelluride, are known to exhibit intermolecular Te···Te chalcogen bonds in the solid state, leading to the formation of unique structural motifs like Te₄ rectangles and triangular Te₃ arrangements. nih.gov
Q & A
Basic: What are the optimal synthetic routes and purification methods for bis(4-bromophenyl) ditelluride?
Answer:
The synthesis of bis(4-bromophenyl) ditelluride typically involves coupling reactions between 4-bromophenyl Grignard or organolithium reagents with tellurium sources. A modified protocol from analogous ditellurides (e.g., diphenyl ditellurides) suggests using sodium telluride (Na₂Te) or TeCl₄ in anhydrous solvents like THF under inert atmospheres . Key parameters include:
- Temperature control : Reactions are often conducted at −78°C to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/dichloromethane mixtures improves yield and purity .
- Yield optimization : Excess aryl halide (4-bromophenyl bromide) and slow reagent addition minimize diselenide or polyselenide byproducts.
Advanced: What mechanistic insights explain the radical-scavenging behavior of bis(4-bromophenyl) ditelluride?
Answer:
The compound’s radical-trapping capacity arises from the weak Te–Te bond (bond dissociation energy ~200 kJ/mol), enabling homolytic cleavage to generate telluroxyl radicals. These radicals stabilize via resonance with the electron-withdrawing 4-bromophenyl groups, as observed in similar diaryl ditellurides . Advanced studies use:
- EPR spectroscopy : To detect transient radical intermediates.
- DFT calculations : To model bond dissociation energies and radical stabilization energies (e.g., B3LYP/6-311+G(d,p) basis set) .
- Kinetic studies : Pseudo-first-order kinetics under controlled O₂ levels quantify reactivity toward peroxyl radicals .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing bis(4-bromophenyl) ditelluride?
Answer:
- ¹H/¹³C NMR : Confirm aryl group substitution patterns (δ ~7.3–7.6 ppm for aromatic protons) .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 442 (C₁₂H₈Br₂Te₂) and isotopic patterns consistent with Br and Te .
- X-ray crystallography : Resolve Te–Te bond length (~2.75 Å) and dihedral angles between aryl rings (e.g., 85–90°), as demonstrated for bis(4-bromophenyl)fumaronitrile analogs .
Advanced: How can researchers resolve contradictions in reactivity data for bis(4-bromophenyl) ditelluride?
Answer:
Discrepancies in reported reactivity (e.g., toward alkyl halides or oxidants) may arise from:
- Impurity effects : Trace moisture or oxygen alters reaction pathways. Use Karl Fischer titration to verify solvent dryness .
- Substituent electronic effects : Compare bromo- vs. methoxy-substituted analogs to isolate electronic contributions .
- Computational validation : DFT studies (e.g., Gibbs free energy profiles) reconcile experimental outcomes with predicted transition states .
Basic: What are the best practices for handling and storing bis(4-bromophenyl) ditelluride?
Answer:
- Storage : Under argon or nitrogen in amber glass vials at −20°C to prevent oxidation or photodegradation.
- Handling : Use gloveboxes for air-sensitive reactions; avoid contact with protic solvents or strong oxidizers .
- Stability monitoring : Periodic TLC or NMR checks detect decomposition (e.g., TeO₂ formation) .
Advanced: How can computational models predict the photophysical properties of bis(4-bromophenyl) ditelluride?
Answer:
- TD-DFT calculations : Simulate UV-Vis spectra by modeling electronic transitions (e.g., HOMO→LUMO gaps) .
- Solid-state packing analysis : Crystal structure data (e.g., from CIF files) predict fluorescence quenching or aggregation-induced emission .
- Non-covalent interaction (NCI) plots : Identify Te···Br or π-stacking interactions influencing photostability .
Basic: What applications does bis(4-bromophenyl) ditelluride have in materials science?
Answer:
- Photoresponsive materials : The Te–Te bond’s photosensitivity enables use in optoelectronic switches or liquid crystals .
- Catalysis : Serves as a precatalyst in cross-coupling reactions (e.g., C–Te bond activation for C–C bond formation) .
- Polymer additives : Enhances thermal stability in polymers via radical-scavenging .
Advanced: How does time-resolved X-ray scattering elucidate structural dynamics in bis(4-bromophenyl) ditelluride?
Answer:
Time-resolved studies (e.g., at synchrotrons) capture:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
